molecular formula C8H12O3 B2859843 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid CAS No. 2305253-19-2

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid

Cat. No. B2859843
CAS RN: 2305253-19-2
M. Wt: 156.181
InChI Key: RGVZZXIDZQTWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid, also known as MOHA, is a bicyclic compound that has been synthesized and studied for its potential applications in scientific research. MOHA has a unique structure that makes it a promising candidate for use in various fields of study, including pharmacology, biochemistry, and neuroscience. In

Scientific Research Applications

Asymmetric Synthesis and Medicinal Chemistry Applications

  • Asymmetric Synthesis: Bicyclic amino acid derivatives synthesized via Aza-Diels-Alder reactions in aqueous solutions demonstrate the utility of bicyclic compounds in producing chiral molecules, which are essential in pharmaceutical research (Waldmann & Braun, 1991).
  • Medicinal Chemistry: The synthesis of enantiopure analogues of 3-hydroxyproline and derivatives showcases the application of bicyclic compounds in developing analogues of biologically significant molecules. These compounds serve as precursors for bioactive molecules such as epibatidine (Avenoza et al., 2002).

Organocatalysis

  • Organocatalytic Applications: Constrained beta-proline analogues have been explored for their catalytic potential in aldol reactions. The research demonstrates the influence of acid geometry on selectivity and efficiency in catalysis (Armstrong et al., 2009).

Peptide Engineering and Drug Design

  • Peptide Engineering: The synthesis of conformationally restricted nonchiral pipecolic acid analogues indicates the potential of bicyclic compounds in peptide engineering, where they can introduce conformational constraints to modulate biological activity (Radchenko et al., 2009).
  • Drug Design: Bridged bicyclic morpholine amino acids have been synthesized as compact modules for medicinal chemistry. These compounds can potentially modulate physicochemical and pharmacokinetic properties of drug candidates, showcasing the broad utility of bicyclic compounds in the development of new therapeutics (Kou et al., 2017).

properties

IUPAC Name

1-methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7-4-8(5-7,6(9)10)2-3-11-7/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVZZXIDZQTWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid

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